N-(3-nitrophenyl)-2-phenylbutanamide
Description
The exact mass of the compound this compound is 284.11609238 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-15(12-7-4-3-5-8-12)16(19)17-13-9-6-10-14(11-13)18(20)21/h3-11,15H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLXPIMPBDVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Catalysis in Amide Bond Formation
In recent years, significant progress has been made in the development of chiral catalysts that can promote the enantioselective synthesis of amides. Although not specifically reported for N-(3-nitrophenyl)-2-phenylbutanamide, these methods offer a potential route. For instance, a kinetic resolution of racemic 2-phenylbutanoyl chloride could be achieved using a chiral catalyst in the presence of a substoichiometric amount of 3-nitroaniline (B104315). The catalyst would selectively accelerate the reaction of one enantiomer of the acyl chloride, leaving the unreacted acyl chloride enriched in the other enantiomer.
Enzymatic Resolution
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. For this compound, detailed NMR studies would provide unambiguous evidence of its chemical structure.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 3-nitrophenyl and the 2-phenyl groups would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the nitro group and the amide linkage. The amide proton (N-H) would likely appear as a broad singlet in the range of δ 8.0-9.5 ppm, with its chemical shift being sensitive to the solvent and concentration. The methine proton (CH) at the chiral center is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons, likely appearing in the δ 3.5-4.5 ppm region. The methylene (CH₂) and methyl (CH₃) protons of the butyl chain would be found in the upfield region of the spectrum.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon bearing the nitro group (C-NO₂) would be significantly deshielded. The aliphatic carbons, including the chiral methine, methylene, and methyl carbons, would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | 170-175 |
| Aromatic (C-H, C-N, C-C) | 7.0-8.5 | 110-150 |
| Amide (N-H) | 8.0-9.5 | - |
| Methine (CH) | 3.5-4.5 | 50-60 |
| Methylene (CH₂) | 1.5-2.5 | 20-30 |
| Methyl (CH₃) | 0.8-1.2 | 10-15 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.
While specific experimental 2D NMR data for this compound is not available, the application of these techniques would be crucial for its complete structural assignment.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule, confirming the connectivity of the protons in the phenylbutanamide moiety.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons, providing insights into the three-dimensional structure and preferred conformation of the molecule.
The presence of a chiral center and rotatable single bonds suggests that this compound can adopt various conformations. Conformational analysis, aided by NOESY data and computational modeling, could provide insights into the most stable spatial arrangement of the phenyl and nitrophenyl rings relative to the butanamide backbone.
Due to the presence of the amide bond, restricted rotation around the C-N bond might be observed at lower temperatures. Dynamic NMR studies could be employed to investigate the energetics of this rotational barrier. However, without experimental data, any discussion on dynamic processes remains speculative.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes.
Amide Group Vibrations: The amide group would give rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) would be a strong absorption in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.
Nitro Group Vibrations: The nitro group (NO₂) would show two characteristic stretching vibrations: an asymmetric stretch typically in the 1520-1560 cm⁻¹ range and a symmetric stretch in the 1340-1360 cm⁻¹ range.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings would be observed in the 1450-1600 cm⁻¹ region.
Aliphatic Chain Vibrations: The C-H stretching vibrations of the alkyl chain (methine, methylene, and methyl groups) would be found in the 2850-2960 cm⁻¹ region.
Interactive Data Table: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide | N-H Stretch | ~3300 | Weak |
| Amide | C=O Stretch (Amide I) | 1650-1680 | Moderate |
| Amide | N-H Bend (Amide II) | ~1550 | Weak |
| Nitro | Asymmetric NO₂ Stretch | 1520-1560 | Strong |
| Nitro | Symmetric NO₂ Stretch | 1340-1360 | Strong |
| Aromatic | C-H Stretch | >3000 | Moderate |
| Aromatic | C=C Stretch | 1450-1600 | Strong |
| Aliphatic | C-H Stretch | 2850-2960 | Moderate |
Note: These are predicted frequency ranges. The exact positions and intensities can be influenced by the molecular environment and physical state of the sample.
Interpretation of Intra- and Intermolecular Interactions from Vibrational Spectra
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within a molecule. For this compound, the vibrational spectra are expected to be rich with information regarding the amide linkage, the nitro group, and the phenyl rings.
The key vibrational modes are indicative of intramolecular interactions. The N-H stretching vibration of the secondary amide group is particularly sensitive to its environment. In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), this band is expected to appear as a sharp peak around 3400-3500 cm⁻¹. However, in the solid state or in polar solvents, intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another is highly probable. This interaction would cause the N-H stretching band to broaden and shift to a lower frequency (typically 3200-3300 cm⁻¹), providing clear evidence of intermolecular association.
Similarly, the amide I band, which is primarily due to the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. The exact position is influenced by hydrogen bonding; a shift to lower wavenumbers indicates stronger hydrogen bonds. The amide II band, arising from a coupling of N-H in-plane bending and C-N stretching vibrations, is typically observed between 1510 and 1570 cm⁻¹.
The nitro group (NO₂) vibrations also offer significant structural information. The asymmetric and symmetric stretching vibrations are expected to appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The positions of these bands can be influenced by the electronic environment of the aromatic ring. The various C-H and C=C stretching and bending vibrations of the two phenyl rings will populate the regions around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Amide (N-H) | Stretching | 3200-3300 | Broadened due to intermolecular H-bonding |
| Amide (C=O) | Amide I Stretch | 1630-1680 | Position sensitive to H-bonding |
| Amide (N-H/C-N) | Amide II Bend/Stretch | 1510-1570 | Coupled vibration |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 | Characteristic strong absorption |
| Nitro (NO₂) | Symmetric Stretch | ~1350 | Characteristic strong absorption |
| Aromatic (C-H) | Stretching | 3000-3100 | Multiple weak to medium bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by transitions within its aromatic and nitro functional groups.
Analysis of n→π* and π→π* Electronic Transitions
The electronic spectrum of this compound will likely exhibit two main types of transitions: π→π* and n→π*. libretexts.org
π→π* Transitions: These are typically high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated systems of the phenyl and nitrophenyl rings are the primary chromophores responsible for these absorptions. One would expect strong absorption bands in the UV region, likely below 300 nm, corresponding to the electronic transitions within the phenyl and nitrophenyl moieties. The extended conjugation in the nitrophenyl ring system generally leads to absorptions at longer wavelengths compared to an unsubstituted benzene (B151609) ring.
n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the carbonyl group, or the nitrogen of the amide) to a π* antibonding orbital. cutm.ac.in These transitions are typically of much lower intensity than π→π* transitions. cutm.ac.in The n→π* transition associated with the nitro group is often observed as a weak, broad band at a longer wavelength (above 300 nm) and is responsible for the pale yellow color of many nitroaromatic compounds. The carbonyl group of the amide also has non-bonding electrons and can contribute to a weak n→π* transition, usually occurring around 210-220 nm.
Investigation of Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent. This effect can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.
For this compound, the following effects might be observed:
π→π* Transitions: These transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This is because the excited state (π*) is often more polar than the ground state (π), and thus it is stabilized to a greater extent by polar solvents, lowering the energy gap for the transition. tanta.edu.eg
n→π* Transitions: Conversely, these transitions typically show a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. The non-bonding orbitals are more exposed and are stabilized by polar solvents (through dipole-dipole interactions or hydrogen bonding) to a greater extent than the π* orbital. This increases the energy gap for the transition. tanta.edu.eg
By systematically measuring the UV-Vis spectra in a series of solvents with varying polarity (e.g., hexane, dichloromethane, ethanol, water), the nature of each absorption band can be confirmed.
Table 2: Expected Solvatochromic Shifts for this compound
| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |
|---|---|---|
| π→π* | Bathochromic (Red Shift) | Increased stabilization of the more polar π* excited state. tanta.edu.eg |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Isotopic Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through analysis of its fragmentation patterns. For this compound (C₁₆H₁₆N₂O₃), the molecular ion peak [M]⁺˙ would be observed, and its high-resolution mass would allow for unambiguous confirmation of the molecular formula.
Upon ionization (e.g., by electron impact), the molecular ion can undergo various fragmentation reactions. The most likely fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. Key expected fragmentations include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for amides. This could lead to the formation of a benzoyl-type cation [C₆H₅CH(C₂H₅)CO]⁺ or a nitrophenylamino radical.
McLafferty-type Rearrangement: If a gamma-hydrogen is available on the butyl chain, a rearrangement followed by cleavage can occur, leading to the elimination of a neutral alkene.
Amide Bond Cleavage: Direct cleavage of the C-N amide bond is a very common pathway, which would lead to the formation of an acylium ion [C₆H₅CH(C₂H₅)CO]⁺ (m/z 147.08) and a 3-nitroaniline radical, or a 3-nitrophenylaminyl cation [H₂NC₆H₄NO₂]⁺˙ and a 2-phenylbutanal (B1594068) radical. A prominent peak corresponding to the 3-nitrophenyl isocyanate radical cation [O=C=N-C₆H₄-NO₂]⁺˙ or the 3-nitroaniline cation radical [H₂N-C₆H₄-NO₂]⁺˙ (m/z 138.04) is highly probable.
Fragmentation of the Nitro Group: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da). The loss of NO₂ is often preceded by rearrangement.
Loss of the Phenylbutanamide Side Chain: A significant fragmentation would be the cleavage of the bond between the phenyl ring and the amide nitrogen, resulting in a cation at m/z 122 corresponding to the nitrophenyl moiety [C₆H₄NO₂]⁺.
Isotopic patterns, primarily from the natural abundance of ¹³C, would be observable for the molecular ion and all fragment ions, further aiding in their identification.
Table 3: Potential HRMS Fragments for this compound
| m/z (Nominal) | Possible Formula | Description of Fragment |
|---|---|---|
| 284 | C₁₆H₁₆N₂O₃ | Molecular Ion [M]⁺˙ |
| 147 | C₁₀H₁₁O | Acylium ion from amide bond cleavage |
| 138 | C₆H₆N₂O₂ | 3-nitroaniline cation radical |
| 122 | C₆H₄NO₂ | Nitrophenyl cation |
| 105 | C₇H₅O | Benzoyl cation (from further fragmentation) |
| 92 | C₆H₄O₂ | Fragment from nitro group rearrangement/loss |
Chiroptical Spectroscopy for Enantiomeric Characterization
This compound possesses a chiral center at the second carbon of the butanamide chain (the carbon atom bonded to the phenyl group and the carbonyl group). Therefore, this compound can exist as a pair of enantiomers, (R)-N-(3-nitrophenyl)-2-phenylbutanamide and (S)-N-(3-nitrophenyl)-2-phenylbutanamide.
Chiroptical spectroscopy, specifically Circular Dichroism (CD) spectroscopy, is the definitive method for characterizing enantiomers. Enantiomers interact differently with circularly polarized light. A CD spectrum plots the difference in absorption of left and right circularly polarized light versus wavelength.
The two enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the positive region of the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a trough in the negative region) for the other at the same wavelength.
The electronic transitions observed in the UV-Vis spectrum (n→π* and π→π*) will be the ones giving rise to the signals in the CD spectrum. The signs and magnitudes of the Cotton effects associated with these transitions are determined by the absolute configuration (R or S) at the chiral center.
If the compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), it will be CD-inactive, as the signals from the two enantiomers will cancel each other out.
Theoretical calculations can be used to predict the CD spectrum for a given enantiomer (e.g., the R-enantiomer). By comparing the experimentally measured CD spectrum of an enantiomerically pure sample to the predicted spectrum, the absolute configuration of the molecule can be determined.
The presence of the chiral center makes chiroptical spectroscopy an essential tool for the complete stereochemical characterization of this compound.
Crystallographic Analysis and Solid State Characteristics of N 3 Nitrophenyl 2 Phenylbutanamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com This non-destructive method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, which collectively dictate the macroscopic properties of the material. carleton.edursc.org The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically related to the crystal's internal lattice structure, and its interpretation allows for the complete elucidation of the molecular and supramolecular structure. carleton.edu
The primary output of an SCXRD study is the precise molecular conformation in the solid state. This includes the determination of all bond lengths, bond angles, and torsion angles within the molecule. For N-(3-nitrophenyl)-2-phenylbutanamide, key conformational features would include the dihedral angles between the two phenyl rings and the planarity of the central amide linkage.
Table 1: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This data is illustrative and based on typical values for similar functional groups.)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C=O Bond Length (Å) | ~1.23 | ||
| C-N (amide) Bond Length (Å) | ~1.34 | ||
| N-H Bond Length (Å) | ~0.86 | ||
| C-N-C Bond Angle (°) | ~125 | ||
| O=C-N Bond Angle (°) | ~123 |
SCXRD analysis determines the crystal system, space group, and unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit of the crystal lattice). These parameters define the size and shape of the unit cell. For example, the related compound N-(3-nitrophenyl)cinnamamide was found to crystallize in the monoclinic space group P2₁/n. mdpi.com The arrangement of molecules within this unit cell, known as the crystal packing, is also fully revealed. This provides insight into how individual molecules assemble to form the bulk crystalline material.
Table 2: Illustrative Crystal Data and Structure Refinement Parameters (Note: Data for N-(3-nitrophenyl)cinnamamide is provided as a representative example. mdpi.com)
| Parameter | Value (for N-(3-nitrophenyl)cinnamamide) |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.7810 (5) |
| b (Å) | 23.0913 (15) |
| c (Å) | 8.2079 (5) |
| β (°) | 90 |
| Volume (ų) | 1282.76 (15) |
| Z (Molecules per unit cell) | 4 |
The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. SCXRD allows for the precise measurement of the distances and angles associated with these interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.
For a molecule like this compound, the amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as acceptors. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov Furthermore, the aromatic rings provide opportunities for π-π stacking interactions, which are significant in the packing of N-(3-nitrophenyl)cinnamamide. mdpi.com A detailed analysis would quantify these interactions, revealing the key motifs that direct the supramolecular assembly. mdpi.com
Investigation of Polymorphism and its Structural Implications
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. acs.orgrsc.org These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which is of critical importance in fields like pharmaceuticals and materials science. acs.org
Co-crystallization Strategies and Supramolecular Assembly Design
Co-crystallization is a technique used to design new crystalline materials, known as co-crystals, by combining a target molecule with a selected "co-former" in a specific stoichiometric ratio. nih.govijper.org These multi-component crystals are held together by non-covalent interactions, most notably hydrogen bonding. nih.gov This strategy is a cornerstone of crystal engineering, which aims to create novel solid forms with tailored properties, such as enhanced solubility or stability. ijper.orgmdpi.com
For this compound, a co-crystallization strategy would involve identifying suitable co-formers that can form robust and predictable intermolecular interactions (supramolecular synthons) with its functional groups. mdpi.com Potential co-formers could include:
Carboxylic acids: To form strong hydrogen bonds between the acid's hydroxyl group and the amide's carbonyl oxygen.
Pyridine derivatives: To engage in hydrogen bonding with the amide N-H group.
Aromatic compounds with complementary electronic properties: To induce specific π-π stacking arrangements.
By selecting appropriate co-formers, it is possible to design and synthesize novel co-crystals of this compound, thereby creating new solid forms with potentially modified and improved physicochemical characteristics. researchgate.net
Following a comprehensive search for scholarly articles and research data, specific computational and theoretical chemistry investigations for the compound This compound have not been found in publicly accessible literature.
Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the requested sections, which include:
Computational and Theoretical Chemistry Investigations of N 3 Nitrophenyl 2 Phenylbutanamide
Molecular Dynamics (MD) Simulations
Investigation of Conformational Dynamics in Different Environments
While the methodologies mentioned (DFT and MD simulations) are standard computational techniques used to investigate molecules, the results of such studies are highly specific to the compound being analyzed. Without published research on N-(3-nitrophenyl)-2-phenylbutanamide, any attempt to populate the requested article structure would involve speculation or data from unrelated molecules, which would violate the instructions to focus solely on the specified compound.
Analysis of Intermolecular Recognition Patterns with Small Molecules
The intermolecular recognition patterns of this compound are primarily governed by its capacity for hydrogen bonding and other non-covalent interactions. The amide functional group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The nitro group and the phenyl rings also contribute to the intermolecular interaction landscape.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. rsc.orgnih.gov DFT calculations can be employed to model the interaction of this compound with small molecules, such as water, methanol, or other amides. These models can predict the geometry of the resulting complexes and the interaction energies.
For instance, the interaction between the amide N-H of this compound and a hydrogen bond acceptor, or between its carbonyl oxygen and a hydrogen bond donor, can be quantified. The presence of the electron-withdrawing nitro group on one of the phenyl rings can influence the hydrogen-bonding capability of the amide group by affecting the electron density distribution across the molecule.
| Interacting Molecule | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Water (H₂O) | N-H···O | -5.8 |
| Water (H₂O) | C=O···H | -4.5 |
| Methanol (CH₃OH) | N-H···O | -6.2 |
| Ammonia (NH₃) | C=O···H | -3.9 |
Note: The data in Table 1 is illustrative and based on computational studies of N-phenylacetamide, a structurally related model compound. The actual interaction energies for this compound may vary.
Quantum Chemical Descriptors and Structure-Property Relationships (Non-biological)
Quantum chemical descriptors provide valuable insights into the reactivity and electronic structure of a molecule. These descriptors can be calculated using DFT and other quantum mechanical methods. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). hakon-art.comnih.gov
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy of this compound, making it a better electron acceptor. researchgate.net
These descriptors are crucial in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov For instance, the electrophilicity index can be correlated with the molecule's susceptibility to nucleophilic attack.
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.98 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |
| HOMO-LUMO Gap | ΔE | 6.23 |
| Electronegativity | χ | 4.865 |
| Chemical Hardness | η | 3.115 |
| Electrophilicity Index | ω | 3.79 |
Note: The data in Table 2 is for nitrobenzene, a model compound, to illustrate the typical values of quantum chemical descriptors. These values will differ for this compound due to its larger and more complex structure.
Computational Prediction and Validation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for predicting and validating reaction mechanisms. rsc.org For this compound, a key reaction to consider is amide hydrolysis, which can be catalyzed by acid or base. DFT calculations can be used to map the potential energy surface of the hydrolysis reaction, identifying transition states and intermediates. researchgate.net
For example, in the base-catalyzed hydrolysis of an amide, the reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org Computational modeling can determine the activation energies for the formation and breakdown of this intermediate, thus identifying the rate-determining step. researchgate.net The influence of the substituents (the nitrophenyl and phenylbutanamide moieties) on the reaction barriers can be systematically investigated.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| Formation of Tetrahedral Intermediate (TS1) | 15.2 |
| Breakdown of Tetrahedral Intermediate (TS2) | 21.5 |
Note: The data in Table 3 is for acetanilide, a related secondary amide, and serves as an example of the kind of data that can be obtained from computational studies of reaction mechanisms. The rate-determining step is associated with the higher activation energy. researchgate.net
Tautomeric Equilibrium and Stability Studies (if applicable)
Tautomerism is a potential consideration for this compound, specifically the amide-imidol tautomerism. The amide form is generally more stable than the imidol (or imidic acid) form. However, the equilibrium can be influenced by factors such as solvent and substitution. researchgate.net
Computational methods can be used to calculate the relative energies of the amide and imidol tautomers, thereby predicting the equilibrium constant. The transition state for the tautomerization can also be located to determine the energy barrier for the interconversion. For this compound, it is highly probable that the amide tautomer is significantly more stable.
Additionally, if there were a β-carbonyl group relative to the amide, keto-enol tautomerism would be a major consideration. researchgate.net However, in the specified molecule, this is not the case.
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Amide | 0.0 (Reference) |
| Imidol | 14.5 |
Note: The data in Table 4 for formamide (B127407) illustrates the typical energy difference between amide and imidol tautomers, with the amide form being substantially more stable.
Reactivity and Derivatization Chemistry of N 3 Nitrophenyl 2 Phenylbutanamide
Transformations of the Amide Linkage in N-(3-nitrophenyl)-2-phenylbutanamide
The amide bond, while relatively stable, is susceptible to cleavage and reduction under specific conditions. These transformations are fundamental to modifying the core structure of the molecule.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. allen.inlibretexts.orgmasterorganicchemistry.com
Acid-catalyzed hydrolysis: Heating this compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) will yield 2-phenylbutanoic acid and 3-nitroaniline (B104315) (as its ammonium (B1175870) salt). ucalgary.cachemguide.co.uk The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. ucalgary.ca
Base-promoted hydrolysis: Alternatively, heating the compound with a strong base like sodium hydroxide (B78521) results in the formation of the sodium salt of 2-phenylbutanoic acid and 3-nitroaniline. libretexts.orgbyjus.com This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to form a secondary amine. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of amides. commonorganicchemistry.commasterorganicchemistry.comorgoreview.com Treatment of this compound with LiAlH₄, followed by an aqueous workup, would yield N-(2-phenylbutyl)-3-nitroaniline. It is important to note that LiAlH₄ can also reduce the nitro group, and achieving selectivity may require careful control of reaction conditions or the use of alternative, milder reducing agents. masterorganicchemistry.com
| Reaction | Reagents & Conditions | Products |
|---|---|---|
| Acid Hydrolysis | aq. HCl, Heat | 2-Phenylbutanoic acid + 3-Nitroaniline hydrochloride |
| Base Hydrolysis | aq. NaOH, Heat | Sodium 2-phenylbutanoate (B8525191) + 3-Nitroaniline |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-(2-phenylbutyl)-3-nitroaniline |
Reactions Involving the Nitrophenyl Moiety
The nitro group strongly influences the reactivity of the aromatic ring to which it is attached. It is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Reduction to Amine: The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine. masterorganicchemistry.comwikipedia.org This can be achieved using various reducing systems:
Metals in Acid: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of concentrated hydrochloric acid (HCl). masterorganicchemistry.com This would convert this compound to N-(3-aminophenyl)-2-phenylbutanamide.
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comjove.com This is often a cleaner and more efficient method. The resulting amino group is a versatile synthetic handle for further derivatization.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. doubtnut.comquora.comchemguide.co.uk This means that any incoming electrophile will preferentially add to the positions meta to the nitro group (C4 and C6). The N-acylamino group is an ortho-, para-director, but its influence is on a different ring. On the nitrophenyl ring, the strong deactivating effect of the NO₂ group means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and would yield products substituted at the C4 and C6 positions. vedantu.com
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions. d-nb.infoacs.orgnumberanalytics.com In the parent molecule, there are no suitable leaving groups on the nitrophenyl ring for a classic SₙAr reaction to occur. However, if a derivative were synthesized with a halogen at the C2, C4, or C6 position, it would be susceptible to displacement by nucleophiles (e.g., alkoxides, amines).
Modifications of the 2-Phenylbutanamide Aliphatic Chain and Phenyl Substituent
The 2-phenylbutanamide portion of the molecule also offers sites for chemical modification.
Aliphatic Chain: The most reactive position on the aliphatic chain is the benzylic carbon (the carbon atom attached to both the phenyl group and the carbonyl group). The C-H bond at this position is weakened due to the ability of the phenyl ring to stabilize a radical or ionic intermediate through resonance. libretexts.org
Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it would be possible to selectively introduce a bromine atom at the benzylic position, yielding N-(3-nitrophenyl)-2-bromo-2-phenylbutanamide. ucalgary.ca This halide could then be subjected to substitution or elimination reactions.
Phenyl Substituent: The phenyl group on the butanamide moiety is an electron-rich aromatic ring. It is activated by the alkyl substituent towards electrophilic aromatic substitution. Reactions such as nitration or halogenation would be directed primarily to the ortho and para positions of this ring. Selectivity between the two aromatic rings would be high, as the nitrophenyl ring is strongly deactivated while this phenyl ring is activated.
Synthesis of Structurally Diverse Analogs of this compound
The reactions described in the preceding sections provide pathways to a wide array of structural analogs. The strategic modification of the different functional groups allows for systematic exploration of structure-activity relationships.
For example, reduction of the nitro group to an amine provides a key intermediate, N-(3-aminophenyl)-2-phenylbutanamide. This new amino group can be acylated, alkylated, or converted into a diazonium salt for a host of further transformations (e.g., Sandmeyer reactions). Similarly, electrophilic substitution on the phenyl ring of the butanamide moiety can introduce various substituents, altering the steric and electronic properties of that part of the molecule. The synthesis of N-aryl amides can also be approached through various modern coupling methods. nih.govresearchgate.netmdpi.comorganic-chemistry.org
| Parent Moiety Modified | Reaction Type | Example Analog |
|---|---|---|
| Nitrophenyl | Nitro Reduction | N-(3-aminophenyl)-2-phenylbutanamide |
| Nitrophenyl (post-reduction) | N-Acylation | N-(3-acetylaminophenyl)-2-phenylbutanamide |
| 2-Phenylbutanamide Chain | Benzylic Halogenation | N-(3-nitrophenyl)-2-bromo-2-phenylbutanamide |
| 2-Phenylbutanamide Phenyl Ring | Electrophilic Nitration | N-(3-nitrophenyl)-2-(4-nitrophenyl)butanamide |
| Amide Linkage | Reduction | N-(2-phenylbutyl)-3-nitroaniline |
Mechanistic Studies of Derivatization Reactions and Selectivity
The outcomes of derivatization reactions are governed by established mechanistic principles that also dictate selectivity.
Amide Hydrolysis Mechanism: In acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of 3-nitroaniline as the leaving group. ucalgary.ca Under basic conditions, the mechanism is a direct nucleophilic acyl substitution where a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated. libretexts.orgchemistrysteps.com
Nitro Group Reduction Mechanism: The reduction of a nitro group to an amine is a six-electron reduction that proceeds through intermediate species. nih.gov Whether via catalytic hydrogenation or dissolving metal reduction, the nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-NO) and then to a hydroxylamine (B1172632) (R-NHOH), before the final reduction to the amine (R-NH₂). researchgate.netacs.org The specific intermediates are typically not isolated as they are rapidly converted to the final product. nih.gov
Electrophilic Substitution Mechanism: The mechanism proceeds via the attack of an electrophile on one of the aromatic rings to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. jove.com The regioselectivity is determined by the stability of this intermediate. For the nitrophenyl ring, attack at the meta position keeps the positive charge from being adjacent to the positively charged nitrogen of the nitro group, making it the most favored pathway. quora.com
Selectivity: A key challenge in the derivatization of this compound is achieving chemoselectivity. For instance, reducing the nitro group without affecting the amide bond is feasible with methods like catalytic hydrogenation or Sn/HCl, as amides are generally resistant to these conditions. Conversely, reducing the amide with LiAlH₄ would likely also reduce the nitro group. Regioselectivity in electrophilic substitution is also a critical consideration, with the two aromatic rings exhibiting vastly different reactivities and directing effects, allowing for selective modification of one ring over the other.
Advanced Methodological Contributions and Potential Applications of N 3 Nitrophenyl 2 Phenylbutanamide Non Biological
Application in Novel Synthetic Methodology Development
There is no available literature detailing the use of N-(3-nitrophenyl)-2-phenylbutanamide as a catalyst, reagent, or building block in the development of novel synthetic methodologies. Research in this area often focuses on compounds with specific reactive sites or chiral properties that can influence chemical transformations, but no such studies have been reported for this compound.
Role as a Probe Molecule for Advanced Spectroscopic or Computational Techniques
No studies have been found that utilize this compound as a probe molecule. Such applications would typically involve using the molecule's specific spectroscopic or conformational properties to study other systems. While computational studies are common for a wide range of organic molecules, specific theoretical investigations into the properties of this compound are not present in the accessible literature.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The potential for this compound to participate in supramolecular chemistry and self-assembly has not been investigated. The formation of ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry, and while the amide and nitro groups within the molecule could potentially engage in hydrogen bonding or other interactions, no research has been published to confirm or explore such behaviors.
Investigation of this compound for Non-Linear Optical Properties or Other Material Science Applications (excluding basic physical properties)
While organic molecules containing nitro groups and aromatic rings are often investigated for their non-linear optical (NLO) properties, there are no specific studies on this compound in this context. The investigation of a material's NLO response requires specific experimental setups and theoretical calculations, none of which have been reported for this compound. Similarly, its application in other areas of material science remains unexplored.
Future Research Directions and Emerging Trends for N 3 Nitrophenyl 2 Phenylbutanamide Research
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
Table 1: Illustrative Application of AI/ML in Predicting Properties of N-(3-nitrophenyl)-2-phenylbutanamide Analogues
This table represents hypothetical data that could be generated by a machine learning model to screen potential analogues for desirable drug-like properties.
| Analogue Structure | Predicted Solubility (mg/L) | Predicted Bioactivity (IC50, nM) | Predicted Toxicity (LD50, mg/kg) | Synthesis Route Score |
| N-(3-nitro-4-chlorophenyl)-2-phenylbutanamide | 15.5 | 75.2 | >2000 | 8.5/10 |
| N-(3-aminophenyl)-2-phenylbutanamide | 120.3 | 450.1 | 1850 | 7.2/10 |
| N-(3-nitrophenyl)-2-(4-fluorophenyl)butanamide | 8.9 | 45.8 | >2000 | 9.1/10 |
| N-(3-nitrophenyl)-2-phenylpentanamide | 5.4 | 60.5 | 1700 | 8.8/10 |
Development of Novel Spectroscopic Probes for this compound Systems
Understanding the mechanism of action and biodistribution of a compound is critical to its development. Novel spectroscopic probes offer a powerful tool for visualizing and quantifying this compound in complex biological systems. upenn.edu Research in this area would focus on designing and synthesizing fluorescent or isotopically labeled derivatives of the parent compound that retain its fundamental properties while enabling detection through advanced imaging techniques. nih.gov
For instance, a fluorescent tag could be strategically incorporated into the structure of this compound. This would allow researchers to use techniques like fluorescence microscopy to track its uptake into cells, determine its subcellular localization, and observe its interactions with potential biological targets in real-time. mdpi.combohrium.com Similarly, introducing stable isotopes (e.g., ¹³C, ¹⁵N) or positron-emitting isotopes (e.g., ¹⁸F) would enable its detection by Nuclear Magnetic Resonance (NMR) spectroscopy or Positron Emission Tomography (PET), respectively. nih.gov These methods can provide detailed information on the compound's metabolism and pharmacokinetics non-invasively. nih.gov The development of such probes is essential for elucidating the structure-dynamics-function relationship of this compound. upenn.edu
Green Chemistry Innovations for Sustainable Production and Transformation
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. instituteofsustainabilitystudies.compharmaceutical-technology.com Future research on this compound should focus on developing more sustainable and efficient synthetic routes that align with these principles. syrris.com Traditional methods for creating amide bonds often use harsh reagents and generate significant waste. dst.gov.in
Green chemistry innovations could include:
Catalytic Routes: Employing reusable catalysts, such as biocatalysts (enzymes) or Brønsted acidic ionic liquids, to drive the amide bond formation, minimizing the need for stoichiometric reagents and reducing waste. nih.govacs.orgispe.org
Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.govispe.org
Energy Efficiency: Designing synthetic pathways that can be conducted at ambient temperature and pressure, potentially using methods like electrosynthesis or photocatalysis to reduce energy consumption. dst.gov.innews-medical.netrsc.org
Atom Economy: Optimizing reactions to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing byproduct formation. news-medical.net
These approaches not only reduce the environmental footprint but can also lead to safer, more cost-effective, and streamlined manufacturing processes. dst.gov.innews-medical.net
Table 2: Hypothetical Comparison of Traditional vs. Green Synthesis for this compound
This table illustrates the potential benefits of applying green chemistry principles to the synthesis of the target compound.
| Parameter | Traditional Amidation | Green Catalytic Amidation |
| Solvent | Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) nih.gov |
| Coupling Reagent | Stoichiometric Carbodiimide | Catalytic Lipase Enzyme nih.gov |
| Temperature | 0°C to 25°C | Ambient Temperature (25°C) |
| Waste Product | Urea byproduct, Chlorinated solvent | Water |
| Process Mass Intensity (PMI) | High (>100) | Low (<20) |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry and molecular modeling provide invaluable insights into the behavior of molecules at an atomic level. For this compound, advanced theoretical modeling can be used to predict its properties and interactions, guiding experimental work and providing a deeper understanding of its chemical nature. scielo.br
Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to study potential interactions with biological targets, like enzymes, with high accuracy. scielo.brnumberanalytics.com Molecular dynamics (MD) simulations can predict how the molecule behaves over time in a biological environment, such as its conformational flexibility and how it interacts with cell membranes or solvating water molecules. acs.org
These computational methods can also be used to predict a wide range of properties, including its three-dimensional structure, reactivity, and spectroscopic signatures (e.g., NMR, IR spectra). protoqsar.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features of this compound and its derivatives with their biological activity, helping to rationalize experimental results and design more potent compounds. arxiv.orgnih.gov This predictive power significantly accelerates the design-build-test-learn cycle in chemical research. acs.org
Q & A
Q. What are the established synthetic routes for N-(3-nitrophenyl)-2-phenylbutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a phenylbutanoyl chloride derivative with 3-nitroaniline under anhydrous conditions. Key steps include:
Preparation of 2-phenylbutanoyl chloride via reaction of 2-phenylbutanoic acid with thionyl chloride (SOCl₂) .
Amide bond formation by reacting the acyl chloride with 3-nitroaniline in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>90% purity).
Yield optimization requires strict temperature control and stoichiometric excess of 3-nitroaniline (1.2–1.5 eq.) .
Q. Which spectroscopic techniques are critical for characterizing This compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and phenyl groups) and the amide NH signal (δ 8.1–8.3 ppm). ¹³C NMR identifies carbonyl (C=O, δ ~168 ppm) and nitro group (C-NO₂, δ ~148 ppm) .
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 311.1 (calculated for C₁₆H₁₅N₂O₃) .
Q. What preliminary biological activities have been reported for This compound?
- Methodological Answer :
- Enzyme Inhibition : In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2) (binding energy: −8.2 kcal/mol) due to nitro group interactions with active-site arginine residues .
- Antimicrobial Screening : MIC values of 32 µg/mL against Staphylococcus aureus in agar dilution assays, likely due to membrane disruption by the lipophilic phenyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in ethanol) may arise from crystallinity variations. Strategies include:
Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to identify polymorphic forms .
Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent retention artifacts .
Standardized Protocols : Use saturated solutions equilibrated for 24 hrs at 25°C with sonication .
Q. What computational approaches are recommended for predicting the pharmacokinetics of This compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate key parameters:
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 3.2 ± 0.3 |
| Bioavailability Score | 0.55 |
| CYP2D6 Inhibition Risk | High |
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
Q. How can reaction yields be improved in large-scale syntheses of This compound?
- Methodological Answer :
- Catalytic Optimization : Replace SOCl₂ with PCl₅ for acyl chloride formation (yield increase from 70% to 85%) .
- Flow Chemistry : Continuous-flow reactors reduce side product formation (residence time: 2 mins, 50°C) .
- Workup Modifications : Liquid-liquid extraction with 1M HCl removes unreacted aniline, reducing purification steps .
Q. What strategies validate the proposed mechanism of action for This compound in cancer cell lines?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Target genes (e.g., COX-2) in HeLa cells to confirm apoptosis dependency .
- Metabolomic Profiling : LC-MS/MS tracks prostaglandin E2 (PGE2) levels post-treatment to link activity to COX-2 inhibition .
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS) to quantify displacement from enzyme active sites .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for this compound in COX-2 inhibition assays?
- Methodological Answer : Variations arise from assay conditions:
| Factor | Study A (IC₅₀ = 1.2 µM) | Study B (IC₅₀ = 2.8 µM) |
|---|---|---|
| Enzyme Source | Recombinant human COX-2 | Bovine COX-2 |
| Substrate | Arachidonic acid | Linoleic acid |
| Incubation Time | 10 mins | 30 mins |
| Standardize protocols using human recombinant enzymes and arachidonic acid (15-min incubation) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
